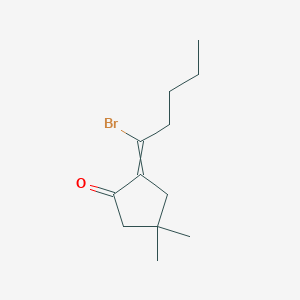![molecular formula C20H25N5O5Se B12525302 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine CAS No. 666718-18-9](/img/structure/B12525302.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is a compound with the chemical formula C₂₀H₂₅N₅O₅Se It is a derivative of adenosine, where the ribose sugar is replaced with a deoxyribose and a phenylselanyl group is attached to the butyl chain
Preparation Methods
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves several steps. Typically, the synthetic route includes the protection of functional groups, formation of the phenylselanyl moiety, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylselanyl group or the adenosine moiety.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a model compound to study the effects of selenium-containing groups on nucleosides. In biology, it is investigated for its potential role in modulating cellular processes due to its structural similarity to adenosine. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Industrially, it may be used in the development of new materials or as a precursor for other selenium-containing compounds.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is unique due to the presence of the phenylselanyl group Similar compounds include other selenium-containing nucleosides, such as 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
Properties
CAS No. |
666718-18-9 |
|---|---|
Molecular Formula |
C20H25N5O5Se |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C20H25N5O5Se/c26-8-14(29)16(31-12-4-2-1-3-5-12)7-21-19-18-20(23-10-22-19)25(11-24-18)17-6-13(28)15(9-27)30-17/h1-5,10-11,13-17,26-29H,6-9H2,(H,21,22,23)/t13-,14?,15+,16?,17+/m0/s1 |
InChI Key |
KQZDNGUIDVRONH-AMPGOEKISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
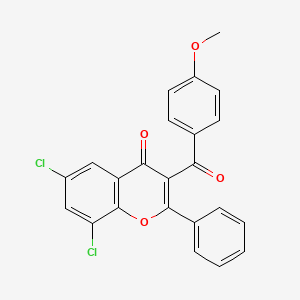
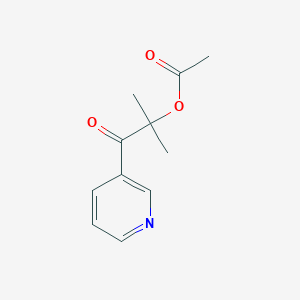
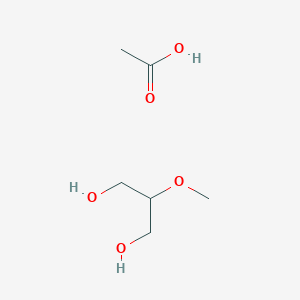
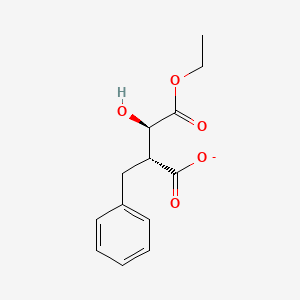
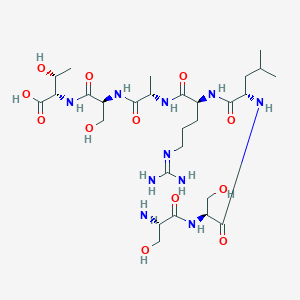
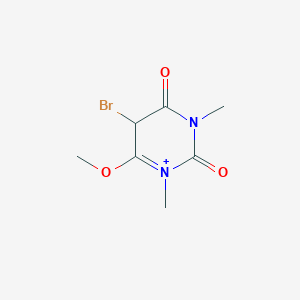
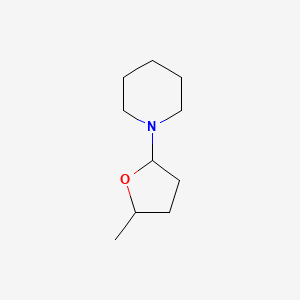
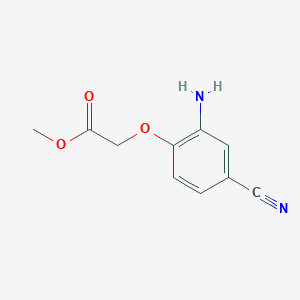
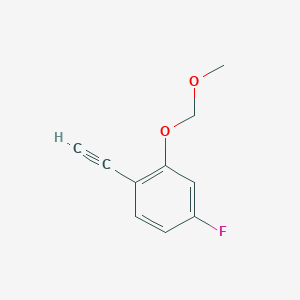
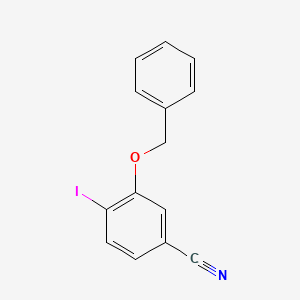
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
